molecular formula C17H23N5O B6975893 2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone

2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone

Cat. No.: B6975893
M. Wt: 313.4 g/mol
InChI Key: HUSBBKGUJWMTJT-UHFFFAOYSA-N
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Description

2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a piperazine ring, and a pyridine ring, making it a molecule of interest in various fields of scientific research. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a potential candidate for pharmaceutical applications.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-14(16-4-3-5-18-12-16)20-8-10-21(11-9-20)17(23)13-22-7-6-19-15(22)2/h3-7,12,14H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSBBKGUJWMTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)N2CCN(CC2)C(C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Alkylation of Imidazole: The imidazole ring is then alkylated using methyl iodide or another suitable alkylating agent to introduce the methyl group at the 2-position.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane.

    Coupling of Imidazole and Piperazine Rings: The alkylated imidazole is then coupled with the piperazine ring through a nucleophilic substitution reaction, typically using a suitable leaving group such as a halide.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a similar nucleophilic substitution reaction, using a suitable pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole, piperazine, or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]ethanone: Similar structure but with a different position of the pyridine ring.

    2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-4-ylethyl)piperazin-1-yl]ethanone: Similar structure but with a different position of the pyridine ring.

    2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperidin-1-yl]ethanone: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of 2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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